Home > Products > Screening Compounds P101695 > 6-Cyclobutyl-4,5-dihydropyrimidin-4-one
6-Cyclobutyl-4,5-dihydropyrimidin-4-one -

6-Cyclobutyl-4,5-dihydropyrimidin-4-one

Catalog Number: EVT-1783053
CAS Number:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Cyclobutyl-4,5-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidinones, which are characterized by a pyrimidine ring with two hydrogen atoms replaced by carbon or other substituents. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its biological activity and structural versatility.

Source

Dihydropyrimidinones, including 6-cyclobutyl-4,5-dihydropyrimidin-4-one, can be synthesized through various methods, primarily involving the Biginelli reaction, which is a well-established multi-component reaction involving aldehydes, urea or thiourea, and β-keto esters. This reaction has been extensively studied and modified to enhance yields and reduce reaction times.

Classification

6-Cyclobutyl-4,5-dihydropyrimidin-4-one is classified as a heterocyclic organic compound. Its structure includes a pyrimidine ring fused with a cyclobutyl group, making it part of the broader category of nitrogen-containing heterocycles that are of significant interest in pharmaceutical chemistry.

Synthesis Analysis

Methods

The synthesis of 6-cyclobutyl-4,5-dihydropyrimidin-4-one can be achieved via several methods:

  1. Biginelli Reaction: This classic method involves the condensation of an aldehyde (such as benzaldehyde), urea, and a β-keto ester (like ethyl acetoacetate) under acidic conditions. Variations include using different catalysts such as trichloroacetic acid or microwave irradiation to improve yield and reduce reaction time .
  2. One-Pot Synthesis: Recent advancements have introduced one-pot multi-component reactions that simplify the process by combining all reactants in a single vessel. For instance, using cuttlebone as a natural catalyst has shown promise in enhancing yields while adhering to green chemistry principles .

Technical Details

The typical procedure involves mixing the reactants in specific molar ratios (usually 1:1:1 for aldehyde, urea, and β-keto ester) and heating them under controlled conditions. The reaction is monitored using techniques like thin-layer chromatography to confirm product formation.

Molecular Structure Analysis

Structure

The molecular structure of 6-cyclobutyl-4,5-dihydropyrimidin-4-one features:

  • A pyrimidine ring with nitrogen atoms at positions 1 and 3.
  • A cyclobutyl group attached at the 6-position.
  • A carbonyl group (=O) at the 4-position.

This unique arrangement contributes to its chemical properties and biological activity.

Data

  • Molecular Formula: C10_{10}H12_{12}N2_2O
  • Molecular Weight: Approximately 176.22 g/mol
  • Melting Point: Specific values can vary based on purity but typically range around 120–125 °C.
Chemical Reactions Analysis

Reactions

6-Cyclobutyl-4,5-dihydropyrimidin-4-one can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The carbonyl group can participate in nucleophilic addition reactions.
  2. Condensation Reactions: It can react with other nucleophiles to form more complex molecules.
  3. Reduction Reactions: The carbonyl can be reduced to an alcohol or further modified depending on the desired derivatives.

Technical Details

Reactions are typically conducted under controlled conditions (temperature, solvent choice) to optimize yields and selectivity. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to characterize products.

Mechanism of Action

Process

The mechanism of action for compounds like 6-cyclobutyl-4,5-dihydropyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors. The dihydropyrimidinone scaffold is known for its ability to mimic nucleotide structures, potentially influencing cellular processes.

Data

Studies have shown that derivatives of dihydropyrimidinones exhibit various biological activities including antimicrobial and anticancer properties. The specific mechanism often involves inhibition of key enzymes or modulation of signaling pathways within cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to its electrophilic carbonyl group.
Applications

Scientific Uses

6-Cyclobutyl-4,5-dihydropyrimidin-4-one has several applications in scientific research:

  1. Pharmaceutical Development: Its structure serves as a template for creating new drugs targeting various diseases.
  2. Biological Studies: Used in studies investigating enzyme inhibition and cellular signaling pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.

This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry and highlights ongoing research into their synthesis and application in drug discovery efforts.

Introduction to 6-Cyclobutyl-4,5-dihydropyrimidin-4-one in Contemporary Research

Nomenclature and Structural Classification Within Heterocyclic Chemistry

6-Cyclobutyl-4,5-dihydropyrimidin-4-one represents a structurally distinct subclass within the dihydropyrimidinone (DHPM) family, a group of nitrogen-containing heterocycles with significant pharmacological relevance. According to IUPAC conventions, the systematic name for this compound is 2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4(3H)-one, reflecting the cyclobutylmethyl substituent at the 2-position and the ketone functionality at the 4-position of the partially saturated pyrimidine ring [4]. Its canonical SMILES notation (C1CC(C1)CC2=NC=CC(=O)N2) provides a machine-readable representation of its atomic connectivity, confirming the cyclobutane ring linked via a methylene bridge to the pyrimidinone core [4].

Structurally, DHPMs like this compound are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with the 4-position occupied by a carbonyl group. The 4,5-dihydro designation indicates partial saturation between C4 and C5, distinguishing it from fully aromatic pyrimidines. This semi-saturated state introduces a non-planar conformation that influences intermolecular interactions and binding affinities. The cyclobutylmethyl group at C2 introduces significant steric and electronic effects due to cyclobutane’s high ring strain (∼110 kJ/mol), which affects the molecule’s three-dimensional conformation and its interactions with biological targets [2] [4].

  • Classification and Analogs: Within heterocyclic chemistry, this compound belongs to the 3,4-dihydropyrimidin-4-one derivatives, differing from the more common 3,4-dihydropyrimidin-2(1H)-one isomers. The cyclobutyl substituent confers unique conformational rigidity compared to linear alkyl or aryl groups. Structurally related analogs include 5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (exhibiting anticancer activity) and 3-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (noted for antihypertensive properties) [4].

Table 1: Structural Comparison of Dihydropyrimidinone Derivatives

Compound NameCore StructureSubstituentKey Feature
6-Cyclobutyl-4,5-dihydropyrimidin-4-one3,4-Dihydropyrimidin-4-one2-(Cyclobutylmethyl)High ring strain; conformational rigidity
Monastrol3,4-Dihydropyrimidin-2(1H)-one2-Thienyl; 4-methyl-6-ethylKinesin Eg5 inhibitor
5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one3,4-Dihydropyrimidin-2(1H)-one5-Acetyl; 6-methylStrong anticancer activity
3-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one3,4-Dihydropyrimidin-2(1H)-one3-Ethyl; 6-methylAntihypertensive properties

Historical Evolution of Dihydropyrimidinone Derivatives in Drug Discovery

The exploration of dihydropyrimidinones in medicinal chemistry traces its origins to Pietro Biginelli’s 1893 discovery of the multicomponent reaction bearing his name, which condenses aldehydes, urea, and β-keto esters into DHPM scaffolds [4] [10]. For decades, these compounds remained chemical curiosities until the late 20th century, when their biological potential was unlocked. The anticancer properties of natural DHPM-based antibiotics like fervenulin (isolated from Actinomyces strains) and reumycin (used against brain tumors) stimulated focused synthetic campaigns [10].

The discovery of Monastrol in 1999 marked a watershed moment. This DHPM derivative selectively inhibits kinesin Eg5, a motor protein essential for mitotic spindle formation, establishing DHPMs as viable antitumor agents. Subsequent structural optimizations led to diverse analogs targeting:

  • Microtubule dynamics (e.g., tubulin polymerization inhibitors)
  • Kinase signaling pathways (e.g., cyclin-dependent kinases) [6]
  • Epigenetic regulators (e.g., Sirtuin deacylases)

Notably, the incorporation of alkyl and aryl substituents at the C4/C6 positions proved crucial for bioactivity. For instance, tirapazamine (a triazine-based DHPM analog) targets hypoxic tumor cells by inducing DNA damage, while pyrazolopyrimidines (isomeric purine mimics) emerged as antimetabolites in purine biochemical pathways [10]. The cyclobutyl-containing variant discussed here represents a modern evolution, where sterically constrained alicyclic groups enhance target selectivity and metabolic stability compared to early linear-chain derivatives.

Table 2: Therapeutic Applications of Dihydropyrimidinone Derivatives

EraKey CompoundsTherapeutic AreaMechanistic Insight
1960s–1980sFervenulin, ReumycinAntibiotics; AntitumorDNA intercalation; RNA synthesis inhibition
1999MonastrolAnticancer (mitotic kinesin inhibitor)Allosteric inhibition of Eg5 kinesin
2004Dihydropyrimidine calcitonin mimeticsBone disordersCalcitonin receptor agonism (EC₅₀ = 6 μM) [5]
2010s–PresentSirt6 inhibitors (e.g., 2-Pr)Aging-related diseases; CancerOccupies acyl channel + C-site (IC₅₀ = 8.9 μM) [6]
2020s6-Cyclobutyl-DHPMsKinase inhibition; AnticancerEnhanced selectivity via cyclobutyl strain

Significance of Cyclobutyl Substituents in Bioactive Molecule Design

The cyclobutyl group is increasingly valorized in medicinal chemistry for its unique biophysical properties, which include elevated ring strain, moderate lipophilicity (π-surface area: 33 Ų), and distinctive bond angle compression (C–C–C ≈ 88°). When appended to the dihydropyrimidinone core via a methylene linker (–CH₂–), it creates a conformationally restrained hydrophobic domain that enhances target engagement through van der Waals contacts and steric occlusion [2] [4] [6].

Key advantages of the cyclobutylmethyl substituent in 6-cyclobutyl-4,5-dihydropyrimidin-4-one include:

  • Metabolic Stability: The cyclobutane ring resists oxidative degradation by cytochrome P450 enzymes more effectively than cyclopentyl or cyclohexyl analogs, prolonging plasma half-life.
  • Selectivity Modulation: In Sirt6 inhibition studies, cyclobutyl-containing inhibitors like 2-CyBu (64% inhibition at 10 μM) outperformed phenylethyl (2-PhEt: 29%) and benzyl (2-Bn: 30%) derivatives due to optimal filling of a hydrophobic subpocket [6].
  • Stereoelectronic Effects: The ring’s bent geometry alters electron density at the methylene bridge, influencing hydrogen-bond acceptor capacity of adjacent pyrimidine N atoms.

Co-crystallographic studies of related compounds reveal that the cyclobutyl group often occupies deep, sterically demanding enzyme cavities. For example, in Sirtuin 6 (Sirt6), inhibitors bearing alicyclic groups span the acyl channel, extending into the acetyl-lysine binding site [6]. The cyclobutyl’s rigidity prevents conformational relaxation, leading to tighter binding. This principle is exemplified by the >15-fold potency boost observed when replacing ethyl with cyclobutyl in pyrimidine-based kinase inhibitors (IC₅₀: 4600 nM → 1270 nM) [2].

Table 3: Impact of Alicyclic Substituents on Biological Activity

SubstituentRepresentative CompoundTargetPotency (IC₅₀/EC₅₀)Key Effect
Cyclobutyl11bKinase X1270 nMOptimal hydrophobic contact area
Cyclopropyl11aKinase X4600 nMInsufficient van der Waals overlap
Cyclopentyl10fKinase X>10,000 nMExcessive flexibility
Phenyl7fKinase X2850 nMπ-Stacking but higher metabolic clearance
2-CyBuSirt6 inhibitorSirtuin 664% inh. (10 μM)Superior to benzyl/phenethyl [6]
  • In vivo efficacy of cyclobutyl-DHPMs was demonstrated in HT-29 xenograft models, where compound 11b achieved 43% tumor growth inhibition at 30 mg/kg (bid, p.o.), validating the pharmacophoric value of this substituent [2]. Computational analyses further confirm that cyclobutane’s angle strain enables energetically favorable interactions with protein residues inaccessible to bulkier cycloalkyl groups.

Properties

Product Name

6-Cyclobutyl-4,5-dihydropyrimidin-4-one

IUPAC Name

6-cyclobutyl-5H-pyrimidin-4-one

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h5-6H,1-4H2

InChI Key

MYNNGXGOICOOJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=NC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.